molecular formula C6H11BF3KO2 B2892732 Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide CAS No. 1326317-68-3

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide

Cat. No.: B2892732
CAS No.: 1326317-68-3
M. Wt: 222.06
InChI Key: YTRLKNDPWWHEND-UHFFFAOYSA-N
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Description

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide is a chemical compound with the molecular formula C6H11BF3KO2. It is known for its unique structure, which includes a trifluoroborate group, making it an interesting subject for various chemical studies .

Preparation Methods

The synthesis of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide typically involves the reaction of 4-ethoxy-4-oxobutan-2-yl with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and other catalytic processes. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .

Comparison with Similar Compounds

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications in various fields.

Properties

IUPAC Name

potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLKNDPWWHEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)CC(=O)OCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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